Androsterone sulfate

Catalog No.
S591389
CAS No.
2479-86-9
M.F
C19H30O5S
M. Wt
370.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androsterone sulfate

CAS Number

2479-86-9

Product Name

Androsterone sulfate

IUPAC Name

[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate

Molecular Formula

C19H30O5S

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/t12-,13+,14-,15-,16-,18-,19-/m0/s1

InChI Key

ZMITXKRGXGRMKS-HLUDHZFRSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O

Synonyms

androsterone sulfate, androsterone sulfate, (3alpha,5beta)-isomer, androsterone sulfate, (3beta,5alpha)-isomer, androsterone sulfate, (3beta,5beta)-isomer, androsterone sulfate, sodium salt, androsterone sulfate, sodium salt, (3alpha,5beta)-isomer, androsterone sulfate, sodium salt, (3beta,5alpha)-isomer, epiandrosterone sulfate

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OS(=O)(=O)O

The exact mass of the compound Androsterone sulfate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Sulfates [ST0502]. However, this does not mean our product can be used or applied in the same or a similar way.

Androsterone sulfate is a sulfated steroid, specifically classified as a sulfated androgen. It is derived from androsterone, which is a metabolite of testosterone and dihydrotestosterone. The chemical formula for androsterone sulfate is C19H30O5S\text{C}_{19}\text{H}_{30}\text{O}_5\text{S}, and its IUPAC name is [(1S,2S,5R,7S,10R,11S,15S)2,15dimethyl14oxotetracyclo[8.7.0.02,7.011,15]heptadecan5yl]oxidanesulfonicacid[(1S,2S,5R,7S,10R,11S,15S)-2,15-dimethyl-14-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-5-yl]oxidanesulfonicacid . This compound is characterized by its hydrophobic nature and low solubility in water, which influences its biological behavior and metabolism.

Androsterone sulfate participates in several biochemical pathways:

  • Sulfation: It is synthesized from dehydroepiandrosterone through the action of sulfotransferases, which transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate .
  • Glucuronidation: Androsterone sulfate can also be converted into androsterone glucuronide, another conjugated form that facilitates excretion .
  • Metabolism: In the body, androsterone sulfate can be metabolized to other compounds or excreted in urine as a conjugate .

Androsterone sulfate has been recognized for its role as a major androgen metabolite in serum. Although traditionally considered an inactive metabolite of testosterone, it exhibits weak neurosteroid activity and may influence brain function by crossing the blood-brain barrier . It acts as a positive allosteric modulator of gamma-aminobutyric acid A receptors, contributing to its potential anticonvulsant effects .

The synthesis of androsterone sulfate primarily occurs in the human body through the following processes:

  • From Dehydroepiandrosterone: The primary pathway involves the sulfation of dehydroepiandrosterone by sulfotransferases.
  • Enzymatic Conversion: Specific enzymes like human dehydroepiandrosterone sulfotransferase catalyze the reaction that adds the sulfate group to dehydroepiandrosterone .
  • Natural Sources: Androsterone sulfate can also be obtained from natural sources such as pine pollen and certain animal tissues .

Androsterone sulfate has various applications:

  • Clinical Diagnostics: It serves as a biomarker for assessing androgen levels in clinical settings.
  • Research Tool: Its role in neurosteroid activity makes it a subject of interest in studies related to neurological disorders and hormone regulation.
  • Hormonal Studies: It is utilized in endocrinological research to understand androgen metabolism and its physiological effects .

Research indicates that androsterone sulfate interacts with various biological systems:

  • Hormonal Interactions: It is involved in the metabolic pathways of other steroids, influencing their levels and activity in the body.
  • Neurotransmitter Modulation: Its action on gamma-aminobutyric acid A receptors suggests potential interactions with neurotransmitter systems .
  • Drug Interactions: Studies have explored how androsterone sulfate's metabolism may be affected by other drugs, impacting its efficacy and safety profile .

Androsterone sulfate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Characteristics
Dehydroepiandrosterone sulfateC19H28O4SPrecursor to androsterone sulfate; more potent androgen
AndrostenedioneC19H26O2Precursor to testosterone; lacks sulfate group
TestosteroneC19H28O2Primary male sex hormone; higher biological activity
EpiandrosteroneC19H26O3Isomer of androsterone; different biological effects
EtiocholanoloneC19H30O25β-reduced metabolite; less active than androsterone

Androsterone sulfate is unique due to its sulfated structure which significantly alters its solubility and biological activity compared to other similar compounds. Its role as a major metabolite in serum further distinguishes it from others that may not have such pronounced physiological relevance.

Of Androsterone Sulfate

PropertyValue
Molecular FormulaC19H30O5S
Molecular Weight370.5 g/mol
IUPAC Name[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate
CAS Number2479-86-9
InChIInChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/t12-,13+,14-,15-,16-,18-,19-/m0/s1
InChIKeyZMITXKRGXGRMKS-HLUDHZFRSA-N
SMILESC[C@]12CCC@HOS(=O)(=O)O

Stereochemistry and Conformation

Androsterone sulfate possesses a complex three-dimensional structure with seven defined stereocenters, contributing to its specific biological activity and molecular recognition properties [3] [11]. The stereochemistry at these chiral centers is critical for the compound's interaction with enzymes and receptors [9].
The seven stereocenters in androsterone sulfate are located at positions C-3, C-5, C-8, C-9, C-10, C-13, and C-14 [3] [16]. The absolute configuration at these centers follows the pattern: C-3(R), C-5(S), C-8(R), C-9(S), C-10(S), C-13(S), and C-14(S) [3] [21]. This specific stereochemical arrangement creates a characteristic three-dimensional shape that is essential for molecular recognition by target proteins [9] [11].

The conformation of androsterone sulfate is characterized by the trans fusion of rings A/B, B/C, and C/D, resulting in a relatively rigid structure [16]. The A/B ring junction adopts a trans configuration with the 5α-hydrogen, meaning the A and B rings lie in the same plane [10]. This 5α-configuration distinguishes androsterone sulfate from its isomers and influences its biological activity [12].

Table 3: Stereochemistry of Androsterone Sulfate

Chiral CenterConfiguration
C-3R
C-5S
C-8R
C-9S
C-10S
C-13S
C-14S

The sulfate group at position C-3 adopts an equatorial orientation, projecting away from the steroid nucleus [3] [6]. This orientation affects the overall shape of the molecule and its interactions with binding partners [9]. The conformation of the steroid backbone is relatively inflexible due to the fused ring system, which constrains the possible conformational states and contributes to the specificity of molecular recognition [16] [21].

Physicochemical Properties

Androsterone sulfate exhibits distinct physicochemical properties that influence its behavior in biological systems and chemical reactions [1] [13]. The presence of the sulfate group significantly alters the properties compared to the parent compound androsterone, particularly regarding solubility and polarity [3] [9].

The compound has a calculated partition coefficient (XLogP3) of 3.3, indicating moderate lipophilicity despite the presence of the polar sulfate group [3]. This balanced lipophilicity allows androsterone sulfate to interact with both hydrophobic and hydrophilic environments, which is important for its biological transport and distribution [13] [14].

Hydrogen bonding capabilities are significant determinants of molecular interactions [3]. Androsterone sulfate contains one hydrogen bond donor (the hydroxyl group of the sulfate moiety) and five hydrogen bond acceptors (primarily oxygen atoms in the sulfate group and the ketone at C-17) [3]. These hydrogen bonding sites facilitate interactions with proteins, enzymes, and other biological molecules [9] [13].

The topological polar surface area (TPSA) of androsterone sulfate is 89.1 Ų, reflecting the contribution of the polar sulfate group and the ketone functionality [3]. This moderate polar surface area influences the compound's ability to interact with biological membranes and proteins [13] [14].

Table 2: Physicochemical Properties of Androsterone Sulfate

PropertyValue
XLogP33.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Topological Polar Surface Area89.1 Ų
Heavy Atom Count25
Formal Charge0
Complexity668
Defined Atom Stereocenter Count7

The molecular complexity value of 668 indicates the structural intricacy of androsterone sulfate, reflecting its multiple rings, stereocenters, and functional groups [3]. This complexity contributes to the specificity of its interactions with biological targets [9]. With only two rotatable bonds, androsterone sulfate has limited conformational flexibility, which is characteristic of the rigid steroid backbone structure [3] [16].

Stability and Reactivity

Androsterone sulfate demonstrates specific stability and reactivity patterns that are important for understanding its chemical behavior and storage requirements [7] [20]. The compound's stability is influenced by various environmental factors including pH, temperature, and the presence of reactive species [17].

Research indicates that androsterone sulfate is stable within a pH range of 6.0-10.0, but undergoes hydrolysis under strongly acidic conditions (pH < 1) [17] [20]. This pH-dependent stability is particularly relevant for analytical procedures and storage considerations [7]. Thermal stability studies show that the compound remains stable at temperatures up to 50°C, with decomposition potentially occurring at higher temperatures [17].

The sulfate group at the C-3 position is susceptible to acid hydrolysis, particularly in hot concentrated acids [20]. Interestingly, research by Ramseyer et al. demonstrated that hydrolysis of androsterone sulfate with boiling hydrochloric acid produces not only androsterone but also several rearrangement products including 3β-hydroxy-5α-androstan-17-one, 2α-hydroxy-5α-androstan-17-one, and 2β-hydroxy-5α-androstan-17-one [20]. This indicates that under harsh acidic conditions, carbon-oxygen bond cleavage can occur in addition to the expected sulfur-oxygen bond rupture [20].

Table 4: Stability and Reactivity Properties of Androsterone Sulfate

PropertyDescription
pH Stability RangeStable in pH range 6.0-10.0; undergoes hydrolysis in strongly acidic conditions (pH < 1)
Thermal StabilityStable at temperatures up to 50°C; decomposition may occur at higher temperatures
Hydrolysis SusceptibilitySusceptible to acid hydrolysis, particularly in hot concentrated acids; can undergo carbon-oxygen bond cleavage
Oxidation SusceptibilityRelatively resistant to oxidation under normal conditions
Storage ConditionsStore in cool, dry conditions away from strong acids and oxidizing agents
Incompatible MaterialsStrong acids, strong oxidizing agents, and strong bases

In contrast to its acid sensitivity, androsterone sulfate shows remarkable stability during long-term frozen storage [7]. A study examining androstenediol-3-sulfate, which shares similar structural features with androsterone sulfate, found no significant degradation in serum samples stored frozen for over 24 years [7]. This suggests that androsterone sulfate is suitable for long-term storage under appropriate freezing conditions [7].

Regarding reactivity, the sulfate group can be cleaved by specific enzymes such as steroid sulfatase, which hydrolyzes the sulfate ester bond to release the free steroid [9]. This enzymatic hydrolysis is an important aspect of androsterone sulfate metabolism in biological systems [1] [9].

Structure-Activity Relationships

The structure-activity relationships of androsterone sulfate reveal how specific structural features influence its biological activity and molecular interactions [9] [12]. Understanding these relationships provides insights into the compound's function and potential applications [9].

The sulfate group at the C-3 position significantly alters the biological properties of androsterone sulfate compared to the parent compound androsterone [1] [9]. This modification increases water solubility, which facilitates transport in aqueous biological environments [13]. Additionally, the sulfate moiety serves as a substrate for sulfatase enzymes, making androsterone sulfate part of the steroid sulfatase pathway [9].

Research by Chang et al. identified androsterone as a cognate substrate for human dehydroepiandrosterone sulfotransferase (DHEA-ST) with similar kinetics but a 2-fold specificity and stronger substrate inhibition than dehydroepiandrosterone [9]. The structure of human DHEA-ST in complex with androsterone was solved at 2.7 Å resolution, confirming androsterone recognition [9]. Structural analysis revealed that the binding mode of androsterone differs from that of dehydroepiandrosterone, despite the similarity of the overall structure between the androsterone and the dehydroepiandrosterone binary complexes [9].

Table 5: Structure-Activity Relationships of Androsterone Sulfate

Structural FeatureActivity/Function
Sulfate Group at C-3 PositionIncreases water solubility; serves as substrate for sulfatase enzymes; alters biological transport properties
Stereochemistry at C-3 (R configuration)Critical for recognition by specific enzymes including steroid sulfatase
5α-ConfigurationInfluences molecular shape and receptor interactions; affects enzyme binding specificity
Ketone Group at C-17Important for biological activity; potential hydrogen bond acceptor in receptor binding
Steroid Backbone ConformationRigid structure with specific spatial arrangement of functional groups; critical for receptor recognition

The stereochemistry at C-3 (R configuration) is critical for recognition by specific enzymes, including steroid sulfatase [9] [11]. This stereochemical requirement highlights the importance of three-dimensional structure in molecular recognition processes [16]. Similarly, the 5α-configuration influences the overall shape of the molecule and its interactions with receptors and enzymes [10] [12].

The ketone group at C-17 serves as a potential hydrogen bond acceptor in receptor binding and contributes to the compound's biological activity [3] [9]. The rigid steroid backbone provides a specific spatial arrangement of functional groups that is essential for receptor recognition and binding specificity [9] [16].

Physical Description

Solid

XLogP3

3.3

UNII

UK5M12Z93J

Other CAS

2479-86-9

Wikipedia

Androsterone sulfate

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Sulfates [ST0502]

Dates

Last modified: 02-18-2024

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